N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC14779123
Molecular Formula: C17H17Cl2N3O2
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17Cl2N3O2 |
|---|---|
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H17Cl2N3O2/c18-12-6-7-15(13(19)9-12)20-16(23)10-22-17(24)8-11-4-2-1-3-5-14(11)21-22/h6-9H,1-5,10H2,(H,20,23) |
| Standard InChI Key | AVSLBYDBUJKHAV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with a molecular structure that includes a dichlorophenyl group and a hexahydrocyclohepta[c]pyridazin-2-yl moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide likely involves multi-step reactions, including the formation of the cyclohepta[c]pyridazin-2-yl core and subsequent acylation with a dichlorophenyl group. Detailed synthesis protocols are not readily available in the provided sources.
Biological Activity
While specific biological activity data for this compound are not available, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with biological targets. The dichlorophenyl group and the pyridazinone ring system can contribute to biological activity by interacting with enzymes or receptors.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide | Not specified | Not specified | Potential pharmaceutical applications |
| N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide analogue (e.g., 1282114-00-4) | Not specified | Not specified | Potential anti-inflammatory or antimicrobial |
| 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | C26H20Cl2N2O2S | 495.4 | Potential pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume